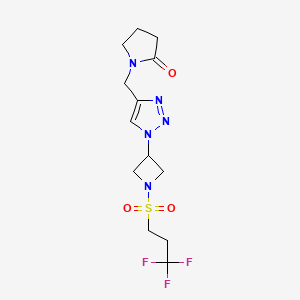

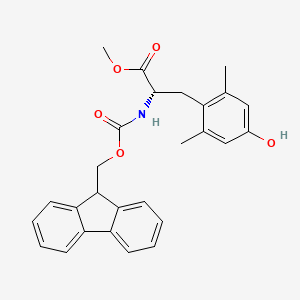

1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex molecule that includes several functional groups and structural motifs, such as a pyrrolidin-2-one core, a 1,2,3-triazole ring, and a sulfonyl group with a trifluoropropyl substituent. This structure suggests potential biological activity, given the presence of these pharmacophoric elements.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, 1-sulfonyl-1,2,3-triazoles, which are key intermediates in the synthesis of pyrroles, can be prepared from terminal alkynes and sulfonyl azides and then reacted with allenes to produce isopyrroles . Additionally, α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole have been used in a 3 + 2 cycloaddition with ketene silyl acetal to synthesize 3-pyrrolin-2-ones . Another method involves the reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers to afford substituted pyrroles . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidin-2-one ring, which is a lactam and is known for its stability and presence in various biologically active compounds. The 1,2,3-triazole moiety is a five-membered heterocycle that is often used in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding .

Chemical Reactions Analysis

The sulfonyl group attached to the azetidine ring can act as an electrophile, potentially reacting with various nucleophiles. The presence of the 1,2,3-triazole ring suggests that the compound could participate in click chemistry reactions, which are widely used for creating diverse chemical libraries .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of the trifluoropropyl group could increase the lipophilicity of the molecule, potentially affecting its membrane permeability. The pyrrolidin-2-one core could contribute to the compound's stability and solubility in organic solvents .

Relevant Case Studies

Although no direct case studies on the compound were provided, related research on substituted pyrroles and pyrrolidin-2-ones indicates their significance in medicinal chemistry. For example, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives have been synthesized and evaluated as anticancer agents, showing potent cytotoxicity against various cancer cell lines . This suggests that the compound may also possess interesting biological activities worth investigating.

Scientific Research Applications

Synthesis and Chemical Properties

Regiocontrolled Synthesis of Polysubstituted Pyrroles : Research indicates that 1-sulfonyl-1,2,3-triazoles, which can be prepared from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst. This reaction leads to the production of isopyrroles, which can be further converted into a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions. This synthesis method demonstrates the compound's utility in creating complex pyrrole structures, which are valuable in various chemical and pharmacological contexts (Miura et al., 2013).

Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Various Substituents : A study described the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups. These were synthesized through 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide generated in situ. This research showcases the versatility of similar compounds in generating a variety of functionalized pyrrolidines, which are important in medicinal chemistry and materials science (Markitanov et al., 2016).

Potential Pharmacological Activities

- Synthesis and In Vivo Binding Properties of Nicotinic Acetylcholine Receptor Ligands : Another study focused on the azetidine derivative A-85380 as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The research involved synthesizing a fluoro derivative and labeling it with fluorine-18 for PET imaging, demonstrating the application of related compounds in developing radioligands for brain imaging nAChRs. This could potentially lead to new diagnostic tools for neurological conditions (Doll et al., 1999).

properties

IUPAC Name |

1-[[1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N5O3S/c14-13(15,16)3-5-25(23,24)20-8-11(9-20)21-7-10(17-18-21)6-19-4-1-2-12(19)22/h7,11H,1-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNJPFXROPYXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)